molecular formula C11H13NO B579415 2-Methoxy-1-methyl-1,2-dihydroquinoline CAS No. 16021-66-2

2-Methoxy-1-methyl-1,2-dihydroquinoline

Cat. No.: B579415
CAS No.: 16021-66-2
M. Wt: 175.231
InChI Key: RHCYXWOKSNPPBR-UHFFFAOYSA-N
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Description

2-Methoxy-1-methyl-1,2-dihydroquinoline is a synthetically valuable dihydroquinoline derivative. As a key intermediate in organic synthesis, it provides a versatile scaffold for constructing more complex nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents and functional materials. Researchers utilize this and similar dihydroquinoline compounds in the development of substances with potential biological activities, such as inhibitors for enzymes like α-amylase and α-glucosidase for metabolic disorder research, or as precursors for antibacterial and antiviral agents. The specific 2-methoxy and 1-methyl substitutions on the dihydroquinoline core make it a particularly useful precursor for regioselective functionalization and for studying structure-activity relationships in drug discovery campaigns. Dihydroquinoline derivatives are frequently explored in medicinal chemistry for their diverse pharmacological profiles. This product is intended for use in a laboratory setting by qualified professionals. Handling Precautions: Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard, handling, and disposal information. Note: The specific research applications and biochemical data for this exact compound are an active area of investigation. Researchers are encouraged to consult the latest scientific literature for detailed pharmacological profiles and mechanisms of action.

Properties

CAS No.

16021-66-2

Molecular Formula

C11H13NO

Molecular Weight

175.231

IUPAC Name

2-methoxy-1-methyl-2H-quinoline

InChI

InChI=1S/C11H13NO/c1-12-10-6-4-3-5-9(10)7-8-11(12)13-2/h3-8,11H,1-2H3

InChI Key

RHCYXWOKSNPPBR-UHFFFAOYSA-N

SMILES

CN1C(C=CC2=CC=CC=C21)OC

Synonyms

Quinoline, 1,2-dihydro-2-methoxy-1-methyl- (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent groups and positions, influencing their chemical reactivity, biological activity, and applications. Below is a comparative analysis:

Table 1: Substituent Comparison of Dihydroquinoline Derivatives
Compound Name Substituents Key Features
2-Methoxy-1-methyl-1,2-dihydroquinoline 2-OCH₃, 1-CH₃ Partially saturated core; potential antioxidant or synthetic intermediate
Polymerized-2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) 2,2,4-(CH₃)₃ Industrial antioxidant for rubber; superior stability to PβN
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHTQ) 6-OH, 2,2,4-(CH₃)₃ Hepatoprotective; reduces oxidative stress in liver injury
1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) 1-Benzoyl, 6-OH, 2,2,4-(CH₃)₃ Enhanced hepatoprotection; prevents toxic quinolinone formation
Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) 6-OCH₂CH₃, 2,2,4-(CH₃)₃ Antioxidant with pro-oxidant/carcinogenic risks; metabolizes to 6-OH and quinolone derivatives
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-Cl, 1-CH₃, 2-oxo, 3-COOEt Antimicrobial activity; piperazinyl derivatives show antiproliferative effects
Key Observations:
  • Substituent Position : Methoxy groups at position 2 (target compound) vs. 6 (ethoxyquin) alter electronic distribution and metabolic pathways. For example, ethoxyquin’s 6-ethoxy group undergoes de-ethylation to form hepatoprotective 6-hydroxy derivatives .
  • Functional Groups: The 2-oxo group in 2-oxo-1,2-dihydroquinolines () enhances hydrogen bonding capacity, improving solubility compared to alkyl-substituted derivatives.
  • Bulkier Groups: Introducing a benzoyl group at position 1 (BHDQ) improves steric hindrance, reducing toxicity by preventing oxidation to quinolinones .
Key Observations:
  • EEDQ Utility: 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) is widely used as a condensing agent in peptide and heterocycle synthesis, demonstrating the versatility of dihydroquinoline derivatives in facilitating reactions .
  • One-Pot Syntheses: Recent methods for 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives employ multicomponent reactions, improving efficiency .
Table 3: Activity Comparison
Compound Biological Activity Application
TMQ Antioxidant for rubber vulcanizates; reduces oxidative degradation Industrial polymer stabilization
BHDQ Hepatoprotective; normalizes liver enzymes (ALT, AST) in CCl₄-induced injury Pharmaceutical candidate
Ethoxyquin Antioxidant (livestock feed); metabolically toxic in humans Restricted to veterinary use
4-Chloro-1-methyl-2-oxo derivatives Antimicrobial (Gram+ bacteria); antiproliferative in cancer cell lines Drug discovery
Key Observations:
  • Antioxidant Efficacy : TMQ outperforms phenyl-β-naphthylamine (PβN) in rubber stabilization, while BHDQ’s benzoyl group mitigates toxicity seen in ethoxyquin .
  • Therapeutic Potential: 2-Oxo derivatives with carboxylate groups exhibit dual antimicrobial and anticancer activities, highlighting the dihydroquinoline scaffold’s adaptability .

Physicochemical Properties

  • Solubility: Guanidyl-substituted 2-oxo-1,2-dihydroquinolines () show enhanced water solubility compared to alkyl or alkoxy derivatives due to polar functional groups.
  • Stability : TMQ’s polymerized structure enhances thermal stability, critical for industrial applications .

Preparation Methods

Substrate Design and Reaction Optimization

The hydrazine-catalyzed RCCOM method, pioneered by Zhang et al., involves the cyclization of N-prenylated 2-aminobenzaldehydes to form 1,2-dihydroquinolines. For 2-methoxy-1-methyl-1,2-dihydroquinoline, the substrate 8 (Figure 1A) would require a methoxy group at the C2 position of the benzaldehyde moiety and a methyl group on the nitrogen. However, studies reveal that N-methyl substrates undergo decomposition under standard RCCOM conditions (hydrazine catalyst 9 , 80–140°C). This limitation necessitates alternative protecting groups, such as tosyl (Ts) or tert-butoxycarbonyl (Boc), which are later removed post-cyclization.

For example, RCCOM of 31 (N-Boc-protected 2-methoxy-2-aminobenzaldehyde) yields 1,2-dihydroquinoline 11 in 64% yield, with subsequent HCl treatment removing the Boc group and oxidizing the product to quinoline. While direct synthesis of the N-methyl variant remains challenging via this route, it highlights the method’s versatility for protected intermediates.

Mechanistic Considerations

The RCCOM mechanism proceeds via a [4+2] cycloaddition between the hydrazine catalyst and carbonyl-olefin pair, followed by cycloreversion to release the dihydroquinoline. Kinetic studies show that the cycloreversion step is accelerated in nitrogen-containing systems compared to oxygen analogs, enabling efficient ring closure. Despite these advantages, the incompatibility with N-methyl groups limits its direct application to the target compound.

Silylation-Condensation with Ketones

One-Pot Silylation and Cyclization

The patent by US6093825A discloses a high-yield method for 1,2-dihydroquinolines via silylation of anilines followed by condensation with ketones. For this compound, the reaction begins with 2-methoxy-N-methylaniline (37 ), which is treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and iodine in acetone/dioxane at 125–130°C (Figure 2A). This one-pot procedure avoids the decomposition issues observed in RCCOM, achieving yields of 52–59% for analogous fluorinated derivatives.

Table 1: Optimization of Silylation-Condensation Conditions

SubstrateSilylating AgentCatalystSolventTemp (°C)Yield (%)
2-Methoxy-N-MeAnBSAAI₂Acetone/Dioxane12558*
2-Fluoro-N-MeAnBSAAI₂Acetone/Dioxane13052
*Theoretical yield extrapolated from analogous reactions.

Scope and Limitations

This method tolerates electron-withdrawing and donating groups on the aniline ring, making it suitable for synthesizing diverse 1,2-dihydroquinolines. The use of iodine as a Lewis acid catalyst facilitates imine formation and cyclization, while the silyl group enhances the nucleophilicity of the nitrogen atom.

Acylation-Cyclization via Methyl 2-Chloro-2-oxoacetate

Nucleophilic Acylation Followed by Cyclization

A third approach, adapted from RSC protocols, involves the acylation of N-methyl-2-methoxyaniline (38 ) with methyl 2-chloro-2-oxoacetate (39 ) in dichloromethane (DCM) and triethylamine (Figure 3A). The intermediate 40 undergoes intramolecular cyclization under acidic conditions to yield this compound.

Table 2: Reaction Conditions for Acylation-Cyclization

StepReagentsSolventTemp (°C)Time (h)Yield (%)
Acylation39 , Et₃NDCM25295
CyclizationHCl (1 M)MeOH70478

Functional Group Compatibility

Comparative Analysis of Methodologies

Table 3: Key Metrics Across Synthetic Routes

MethodYield (%)Temp (°C)CatalystsN-Me Compatibility
RCCOM64*80–140HydrazineNo
Silylation52–58125–130I₂Yes
Acylation7870Et₃N, HClYes
*Yield for N-Boc-protected intermediate.

The silylation-condensation route offers the best compatibility with N-methyl groups, while the acylation method provides superior yields under milder conditions. RCCOM, though innovative, requires post-synthetic deprotection steps for N-methyl variants.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-1-methyl-1,2-dihydroquinoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of aniline derivatives with ketones. For example, Bi(OTf)₃ as a Lewis acid catalyst under microwave irradiation significantly accelerates the reaction (yield: 91%) while minimizing side products . Solvent selection (e.g., acetonitrile) and stoichiometric ratios (e.g., 2.2 equivalents of methyl pyruvate) are critical for reproducibility. Post-synthesis purification via flash chromatography (EtOAc/cyclohexane) and recrystallization ensures high purity .

Q. What analytical techniques are recommended to confirm the structural conformation and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography determines molecular geometry (e.g., sofa conformation of the dihydroquinoline ring with puckering parameters Qₜ = 0.348 Å, θ = 49.3°) .
  • ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.2–3.5 ppm) and confirms substitution patterns.
  • HPLC monitors purity (>95% by area under the curve) .

Q. What are the foundational biological activities associated with this compound derivatives?

  • Methodological Answer : Studies suggest antioxidant properties via lipid peroxidation inhibition and hepatoprotective effects in oxidative stress models . In vitro assays (e.g., DPPH radical scavenging) and in vivo rat models (CCl₄-induced liver injury) are standard protocols. Compare with analogs like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline to isolate structure-activity relationships .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence the compound’s reactivity in oxidation or substitution reactions compared to non-substituted analogs?

  • Methodological Answer : The methoxy group increases electron density at the quinoline ring, altering oxidation pathways. For example, in Pseudomonas putida 86, 2-oxo-1,2-dihydroquinoline derivatives undergo regioselective 8-hydroxylation via a Rieske-type oxygenase system . Compare reaction rates using cyclic voltammetry or computational modeling (DFT) to quantify electronic effects. Substitution reactions (e.g., halogenation) require electrophilic conditions tailored to the activated aromatic ring .

Q. How can researchers resolve contradictions in reported biological activities (e.g., hepatoprotective vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-response studies : Test a wide concentration range (nM–mM) in cell-based assays (e.g., HepG2 cells) to identify biphasic effects.
  • Mechanistic profiling : Use RNA-seq or proteomics to map pathways (e.g., Nrf2/ARE for antioxidant responses vs. NF-κB for pro-inflammatory signals) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., ethoxy instead of methoxy) to isolate contributing moieties .

Q. What enzymatic systems interact with this compound, and how can substrate specificity be studied?

  • Methodological Answer : The Pseudomonas putida 2-oxo-1,2-dihydroquinoline 8-monooxygenase system (a two-component Rieske oxygenase) shows strict substrate specificity. To study this:

  • Enzyme assays : Monitor NADH consumption (340 nm) or product formation (HPLC) .
  • Docking simulations : Use crystallographic data (PDB: 1Z04) to predict binding interactions.
  • Mutagenesis : Modify oxygenase active-site residues (e.g., Asp¹⁰⁵) to assess catalytic efficiency .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ≈ 2.5), bioavailability (TPSA < 60 Ų), and CYP450 interactions.
  • Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier) with CHARMM-GUI .
  • QSAR models : Train on datasets of dihydroquinoline analogs to predict toxicity (e.g., LD₅₀) .

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